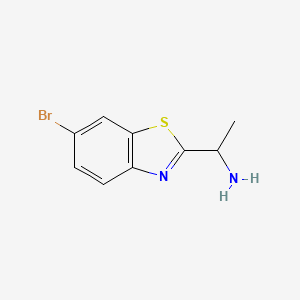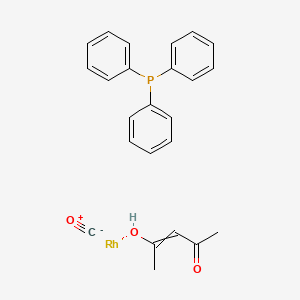
carbon monoxide,(Z)-4-oxopent-2-en-2-olate,rhodium,triphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) is a coordination complex with the molecular formula C24H22O3PRh. This compound is known for its yellow crystalline appearance and is primarily used as a catalyst in various chemical reactions. It is particularly significant in the field of organometallic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) typically involves the reaction of rhodium trichloride with acetylacetone and triphenylphosphine in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
RhCl3+acacH+PPh3+reducing agent→Rh(acac)(CO)(PPh3)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve phosphines, carbon monoxide, or other donor ligands under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(0) species.
Applications De Recherche Scientifique
Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: It serves as a catalyst in hydrogenation, hydroformylation, and carbonylation reactions.
Biology: The compound is used in studies involving enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is employed in the petrochemical industry for processes such as olefin hydrogenation and carbon monoxide insertion reactions.
Mécanisme D'action
The mechanism by which Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) exerts its effects involves the coordination of the rhodium center with various substrates. The rhodium atom acts as a central metal ion, facilitating the activation and transformation of substrates through oxidative addition, reductive elimination, and migratory insertion processes. These pathways enable the compound to catalyze a wide range of chemical reactions efficiently.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodium acetylacetonate: Another rhodium complex with similar catalytic properties but different ligand environments.
Wilkinson’s catalyst (chloridotris(triphenylphosphine)rhodium(I)): Known for its use in hydrogenation reactions, it shares the triphenylphosphine ligand but differs in its overall structure and reactivity.
Uniqueness
Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) is unique due to its combination of ligands, which provides a balance of stability and reactivity. The presence of both carbonyl and acetylacetonato ligands allows for versatile catalytic applications, distinguishing it from other rhodium complexes.
Propriétés
Formule moléculaire |
C24H23O3PRh |
|---|---|
Poids moléculaire |
493.3 g/mol |
Nom IUPAC |
carbon monoxide;4-hydroxypent-3-en-2-one;rhodium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C5H8O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3,6H,1-2H3;; |
Clé InChI |
RHKGZYVYKXVQSD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C)O.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


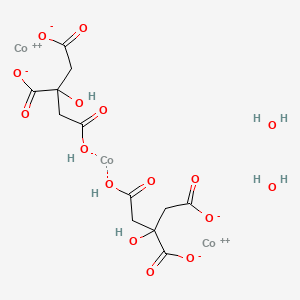
![2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14784339.png)
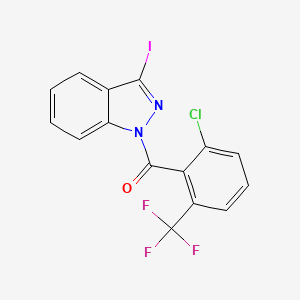
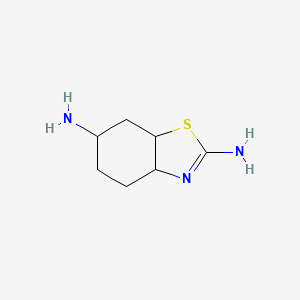
![Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-](/img/structure/B14784354.png)
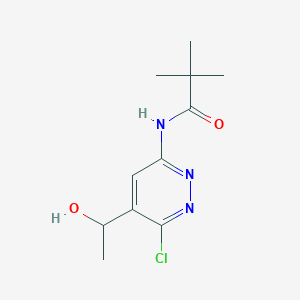
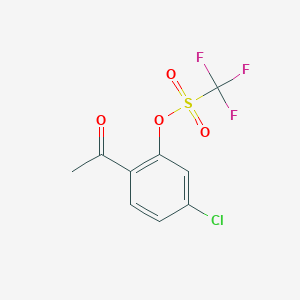

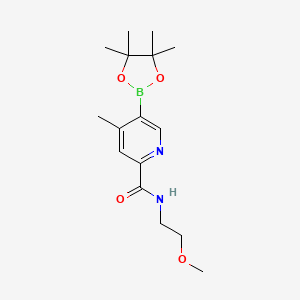
![(2R,5R)-1-[(benzyloxy)carbonyl]-4-[(tert-butoxy)carbonyl]-5-methylpiperazine-2-carboxylic acid](/img/structure/B14784421.png)
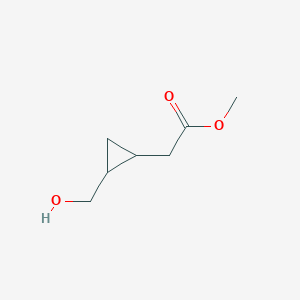
![2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14784432.png)
![5-bromo-4-[(3-ethoxy-4-methoxyphenyl)methylimino]-1H-pyridazin-6-one](/img/structure/B14784436.png)
